molecular formula C6H12HgO3 B086786 2-Ethoxyethylmercury acetate CAS No. 124-08-3

2-Ethoxyethylmercury acetate

Cat. No.: B086786
CAS No.: 124-08-3
M. Wt: 332.75 g/mol
InChI Key: FAVXZIAISXPFRT-UHFFFAOYSA-M
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Description

2-Ethoxyethylmercury acetate (CAS 124-08-3) is an organomercury compound with the molecular formula C₆H₁₂HgO₃. It consists of a mercury atom covalently bonded to an ethoxyethyl group (CH₂CH₂OCH₂CH₃) and an acetate moiety (CH₃COO⁻). Historically, organomercury compounds like this were used as fungicides, preservatives, or catalysts in industrial processes due to their biocidal properties . However, its production and use have been heavily restricted due to the extreme toxicity of mercury and its propensity for bioaccumulation in ecosystems and human tissues . Regulatory frameworks, such as Toyota’s banned substances list and Walmart’s "Made Without List," explicitly prohibit its inclusion in materials due to environmental and health risks .

Properties

CAS No.

124-08-3

Molecular Formula

C6H12HgO3

Molecular Weight

332.75 g/mol

IUPAC Name

2-ethoxyethylmercury(1+);acetate

InChI

InChI=1S/C4H9O.C2H4O2.Hg/c1-3-5-4-2;1-2(3)4;/h1,3-4H2,2H3;1H3,(H,3,4);/q;;+1/p-1

InChI Key

FAVXZIAISXPFRT-UHFFFAOYSA-M

SMILES

CCOCC[Hg+].CC(=O)[O-]

Canonical SMILES

CCOCC[Hg+].CC(=O)[O-]

Other CAS No.

124-08-3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Organomercury Compounds

Compound Name CAS Number Molecular Formula Substituent Groups Key Features
This compound 124-08-3 C₆H₁₂HgO₃ Ethoxyethyl (CH₂CH₂OCH₂CH₃), acetate Moderately polar; soluble in organic solvents
Methoxyethylmercury acetate 151-38-2 C₅H₁₀HgO₃ Methoxyethyl (CH₂OCH₃), acetate Shorter alkoxy chain; higher volatility
Phenylmercuric acetate 62-38-4 C₈H₈HgO₂ Phenyl (C₆H₅), acetate Aromatic group; stable but highly toxic
2-Methoxyethylmercury chloride 123-88-6 C₃H₇HgClO Methoxyethyl (CH₂OCH₃), chloride Chloride counterion; used in antifouling agents

Key Observations :

  • Alkoxy vs. Aromatic Groups : Ethoxyethyl and methoxyethyl substituents impart moderate solubility in organic phases, whereas phenylmercuric compounds exhibit greater stability and persistence in biological systems .
  • Counterion Effects : Acetate groups (e.g., in this compound) may enhance solubility compared to chloride derivatives (e.g., 2-methoxyethylmercury chloride), influencing bioavailability .

Toxicity and Health Hazards

Table 2: Toxicity Profiles

Compound Name Acute Toxicity (Animal Studies) Chronic Effects Regulatory Hazard Class
This compound Renal damage, neurotoxicity (similar to inorganic Hg) Bioaccumulation; developmental toxicity Banned in industrial use
Methoxyethylmercury acetate Systemic effects via dermal absorption; renal failure DNA damage; reproductive risks Restricted (EPA, EU)
Phenylmercuric acetate Fatal above 50 mg/kg (oral, rats); corrosive to skin Organ damage; immune suppression DOT Class 6.1 (Poison)
2-Methoxyethylmercury chloride Severe dermatitis; respiratory distress Persistent environmental contamination Hazard Class 3 (Health)

Mechanistic Insights :

  • All organomercury compounds release Hg²⁺ ions in vivo, which bind to sulfhydryl groups in enzymes and proteins, disrupting cellular functions .
  • Ethoxyethyl and methoxyethyl derivatives exhibit similar metabolic pathways, with alkoxy groups facilitating faster tissue penetration compared to phenylmercuric compounds .

Regulatory and Environmental Status

Table 3: Regulatory Restrictions

Compound Name Global Restrictions Maximum Permissible Limits (ppm)
This compound Banned in Toyota, Alps Electric, and Walmart 100 (prohibited above 1000 ppm)
Phenylmercuric acetate Restricted under EU REACH; banned in cosmetics 1.0% (EPA)
Methoxyethylmercury acetate Prohibited in EU industrial materials 100 ppm (Japan)

Notable Regulations:

  • The Minamata Convention on Mercury (2017) phases out most organomercury compounds, including this compound, in industrial applications .
  • Toyota’s TMR SAS0126n standard mandates suppliers to certify raw materials as free of this compound .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-ethoxyethylmercury acetate in experimental settings?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., confirming the ethoxyethyl and acetate groups) and inductively coupled plasma mass spectrometry (ICP-MS) for mercury quantification. Gas chromatography-mass spectrometry (GC-MS) can detect volatile degradation products. Validate purity via high-performance liquid chromatography (HPLC) with UV detection .
  • Key Challenges : Mercury’s volatility and reactivity require inert sample handling to prevent decomposition. Calibrate instruments using certified mercury standards to ensure accuracy.

Q. How should researchers safely handle this compound in laboratory environments?

  • Protocols :

  • Engineering Controls : Use fume hoods with HEPA filters to minimize inhalation exposure.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for mercury permeation resistance), lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is mandatory in inadequately ventilated areas .
  • Waste Management : Collect waste in sealed, mercury-specific containers labeled for hazardous disposal. Follow EPA guidelines for mercury-contaminated materials .

Q. What synthetic routes are documented for this compound?

  • Synthesis : React mercury(II) acetate with 2-ethoxyethanol under anhydrous conditions. Monitor reaction progress via IR spectroscopy for ester group formation (C=O stretch at ~1740 cm⁻¹). Purify via vacuum distillation to isolate the product .
  • Critical Parameters : Maintain stoichiometric excess of 2-ethoxyethanol to avoid mercury oxide byproducts. Conduct reactions in inert atmospheres (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. What are the degradation pathways of this compound in environmental or biological systems?

  • Mechanistic Insights :

  • Hydrolysis : The acetate group hydrolyzes in aqueous media, releasing acetic acid and forming 2-ethoxyethylmercury hydroxide, which further decomposes to elemental mercury and ethoxyethanol.
  • Photodegradation : UV exposure accelerates cleavage of the Hg-O bond, generating mercury nanoparticles and volatile organic compounds (VOCs).
  • Biological Metabolism : In vivo, hepatic enzymes (e.g., cytochrome P450) catalyze demethylation, producing toxic inorganic mercury ions .
    • Analytical Validation : Use isotopic labeling (e.g., Hg-196) with LC-MS to track degradation intermediates .

Q. How do researchers resolve contradictions in toxicity data for this compound across studies?

  • Data Reconciliation :

  • Dose-Response Variability : Account for differences in exposure routes (oral vs. dermal) and model systems (in vitro vs. in vivo).
  • Purity Considerations : Cross-validate studies using batches with ≥98% purity (HPLC-verified) to exclude confounding effects from impurities.
  • Statistical Approaches : Apply meta-analysis frameworks to aggregate data, adjusting for study size and experimental design biases .

Q. What regulatory frameworks govern the use of this compound in academic research?

  • Compliance Requirements :

  • EPA Regulations : Report usage under the Toxic Substances Control Act (TSCA) for mercury compounds.
  • OSHA Standards : Adhere to permissible exposure limits (PEL: 0.1 mg/m³ for organic mercury).
  • Global Harmonization : Align with EU REACH restrictions (Annex XVII) for mercury-containing substances .

Q. What advanced methodologies are used to study the neurotoxic mechanisms of this compound?

  • Experimental Design :

  • In Vitro Models : Utilize SH-SY5Y neuroblastoma cells to assess mercury-induced oxidative stress (e.g., glutathione depletion, lipid peroxidation).
  • In Vivo Tracking : Employ synchrotron X-ray fluorescence (SXRF) imaging to map mercury accumulation in rodent brain tissues.
  • Omics Integration : Combine transcriptomics and proteomics to identify mercury-responsive pathways (e.g., Nrf2/ARE signaling) .

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